![molecular formula C13H12BClO3 B1602613 (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-21-2](/img/structure/B1602613.png)
(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid
Overview
Description
2-(2-Chlorobenzyloxy)phenylboronic acid (2-(2-CBPA)) is a boronic acid derivative that is widely used in scientific research due to its versatility and broad range of applications. 2-(2-CBPA) is a synthetic compound that has been used for numerous synthetic transformations in organic synthesis, such as Suzuki-Miyaura cross-coupling reactions, and has also been used as a catalyst in a variety of catalytic systems. This compound has also been used in the development of pharmaceutical and agrochemical compounds, as well as in the production of polymers materials.
Scientific Research Applications
Cancer Therapeutic Drug Synthesis
This compound is utilized in biomedical research for the synthesis of cancer therapeutic drugs. It plays a crucial role in creating controlled substance inhibitors that target conditions like leukemia and lymphoma .
Organometallic Synthesis
It serves as a reagent for organometallic synthesis, which is a fundamental process in creating complex molecules for various applications .
Drug-Delivery Systems
Phenylboronic acid-polymers, which may include derivatives like our compound, are explored for their potential as stimuli-responsive materials in drug-delivery depots .
Tissue Engineering
These polymers are also investigated for use as scaffolds in tissue engineering, providing structural support for the growth of new tissues .
HIV Barriers
Research includes the development of HIV barriers using phenylboronic acid-polymers to prevent the transmission of the virus .
Biomolecule Detection/Sensing Platforms
The compound’s derivatives are part of sensing platforms that detect biomolecules, which is crucial in diagnostics and monitoring biological processes .
Glucose-Sensitive Polymers
They function as glucose-sensitive polymers enabling self-regulated insulin release, which is vital in diabetes treatment and management .
Wound Healing and Tumor Targeting
These compounds have notable applications in wound healing and tumor targeting, demonstrating their versatility in medical treatments .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets via the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .
Biochemical Pathways
Boronic acids are often used in the synthesis of therapeutic drugs, indicating their potential involvement in various biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as melting point (124-129 °c), boiling point (4548±550 °C), and density (130±01 g/cm3) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It is often used in the synthesis of cancer therapeutic drugs, suggesting that it may have potential antitumor effects .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c, indicating that temperature could be a significant environmental factor affecting its stability .
properties
IUPAC Name |
[2-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORTTOHYXWCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584544 | |
Record name | {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
870777-21-2 | |
Record name | {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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